molecular formula C8H6ClNO3S2 B1628933 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride CAS No. 443955-56-4

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

Cat. No. B1628933
CAS RN: 443955-56-4
M. Wt: 263.7 g/mol
InChI Key: FEXJVEZCIWUQMB-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is a chemical compound with the linear formula C8H6ClNO4S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride consists of a benzothiazine ring, which is a seven-membered ring containing a sulfur atom and a nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride include a molecular weight of 209.23 , and a melting point of 287 - 289°C . It appears as a solid .

Scientific Research Applications

Synthesis and Chemical Transformations

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride serves as a crucial intermediate in the synthesis of a wide range of 1,2-benzothiazine derivatives. These derivatives are synthesized through various chemical reactions, including Rhodium(III)-catalyzed cross-coupling and oxidative cyclization processes. Such methods enable the preparation of 4-unsubstituted 1,2-benzothiazines from sulfoximines and allyl methyl carbonate, showcasing a tolerance for a wide range of functional groups on the sulfoximine. This versatility highlights the compound's significance in organic synthesis and its potential for creating chemically modified products for further application in medicinal chemistry and drug development (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).

Applications in Medicinal Chemistry

In medicinal chemistry, benzothiazine derivatives, including those synthesized from 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride, are explored for their potential biological and pharmacological properties. These compounds are used as templates for creating enantiomerically pure quinolones, which have significant biological and pharmacological relevance. The ability to use benzothiazines as templates for such syntheses under mild conditions showcases their utility in developing pharmacologically active compounds with potential therapeutic applications (M. Harmata & Xuechuan Hong, 2007).

Advancements in Synthesis Techniques

Advancements in synthesis techniques involving 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride also demonstrate its role in the development of novel synthetic methods. For instance, solid-phase synthetic methods have been employed to obtain 3,4-dihydro-1H-2,1-benzothiazin-4-one 2,2-dioxide derivatives using polymer-bound anthranilic acid derivatives. This approach, which includes N-methanesulfonylation and cyclative cleavage, highlights the compound's role in facilitating the exploration of new synthetic pathways and the production of derivatives with high purity and yields (Moon-Kook Jeon et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXJVEZCIWUQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619205
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

CAS RN

443955-56-4
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Chlorosulfonic acid (55.93 g, 0.48 mole) was added to a 250 mL round bottom flask under nitrogen at 10° C. To this, 4H-benzo[1,4]thiazin-3-one, (20 g, 0.12 mole) was added slowly so that the reaction temperature was maintained below 20° C. during the addition. After addition, the reaction mixture was stirred at room temperature for 1.5 h and then heated to 65° C. for an additional 1 hour. The reaction was subsequently cooled and poured into ice-cold water. A solid precipitate formed and was collected via filtration. The solid was then washed with water and dried to provide 23.6 g of the title compound (75% yield). 1H NMR (CDCl3, 300 MHz): δ 9.08 (br s, NH), 7.72-7.88 (m, 3H, Ar—H), 3.68 (s, 2H, Ar—CH2); m.p.: 165-167° C.; LC-MS (M+1): 263.92
Quantity
55.93 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

Powdered 4H-benzo[1,4]thiazin-3-one (7.0 g) was added cautiously, portionwise (over 20 minutes), to chlorosulfonic acid (15 mL), cooled in ice. After 1 hour the blue solution was allowed to warm to room temperature and it was heated at 45° C. for 2 hours, cooled and poured into ice. The solid was collected, washed with water, and hexane, and dried in vacuo, to give a white solid (7.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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